molecular formula C19H22FNO B8485867 ((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol

((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol

Cat. No.: B8485867
M. Wt: 299.4 g/mol
InChI Key: AELJBFRPEBTCSA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol typically involves the following steps :

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually alcohols or amines.

    Substitution: The major products depend on the substituent introduced, such as ethers or esters.

Properties

Molecular Formula

C19H22FNO

Molecular Weight

299.4 g/mol

IUPAC Name

[1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol

InChI

InChI=1S/C19H22FNO/c20-18-8-6-16(7-9-18)19-10-11-21(13-17(19)14-22)12-15-4-2-1-3-5-15/h1-9,17,19,22H,10-14H2

InChI Key

AELJBFRPEBTCSA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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OCC1CN(Cc2ccccc2)CC=C1c1ccc(F)cc1
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Synthesis routes and methods II

Procedure details

58 ml (203 mmol) of sodium dihydrido-bis-(2-methoxy-ethoxy)aluminate (70% in toluene) were added dropwise under argon at room temperature while stirring to a solution of 17.4 g (58.5 mmol) of (RS)-[1-benzyl-4-(4-fluoro-phenyl)-1,2,3,6-tetrahydro-pyridin-3-yl]-methanol in 580 ml of absolute toluene. Subsequently, the mixture was stirred at 80° C. for 4 hours. 100 ml of water were added dropwise to the reaction mixture at room temperature, with working-up thereafter being carried out by extraction with water and ethyl acetate. The crude product was chromatographed on silica gel with hexane and ethyl acetate as the eluent. There were obtained 3.90 g (44% of theory) of (3RS,4SR)-[1-benzyl-4-(4-fluoro-phenyl)-piperidin-3-yl]-methanol; MS: 300 (M+H)+.
[Compound]
Name
sodium dihydrido-bis-(2-methoxy-ethoxy)aluminate
Quantity
58 mL
Type
reactant
Reaction Step One
Name
(RS)-[1-benzyl-4-(4-fluoro-phenyl)-1,2,3,6-tetrahydro-pyridin-3-yl]-methanol
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17.4 g
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reactant
Reaction Step Two
Quantity
580 mL
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solvent
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Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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